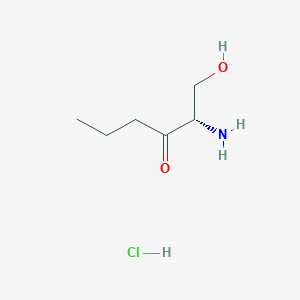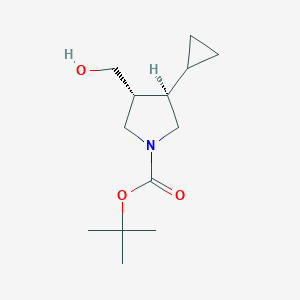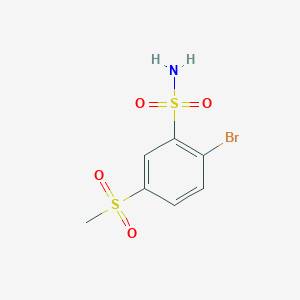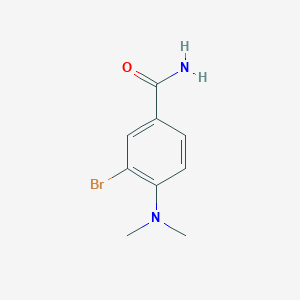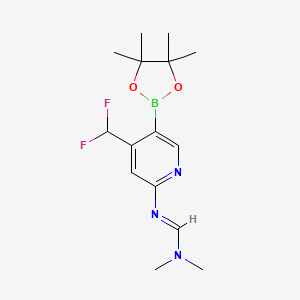
(E)-N'-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide is a complex organic compound that features a pyridine ring substituted with a difluoromethyl group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyridine ring: Starting from basic building blocks, the pyridine ring is constructed through cyclization reactions.
Introduction of the difluoromethyl group: This can be achieved through halogenation and subsequent substitution reactions.
Attachment of the dioxaborolane moiety: This step often involves borylation reactions using boronic acids or esters.
Formation of the formimidamide group: This can be done through formylation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group or the pyridine ring.
Reduction: Reduction reactions could target the formimidamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring or the dioxaborolane moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a primary amine.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Biology
Bioconjugation: The compound could be used to modify biomolecules for research purposes.
Drug Development: Its structural features might be explored for potential pharmaceutical applications.
Medicine
Diagnostic Tools: The compound could be used in the development of diagnostic agents.
Therapeutics: Its biological activity could be investigated for therapeutic applications.
Industry
Polymer Synthesis: The compound might be used in the synthesis of specialized polymers.
Electronic Materials: Its properties could be useful in the development of electronic components.
Mécanisme D'action
The mechanism of action of (E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it could act as a catalyst or reactant, facilitating specific transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N’-(4-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-N,N-dimethylformimidamide: can be compared with other pyridine derivatives, boronic acid derivatives, and formimidamide compounds.
Uniqueness
Structural Features: The combination of a difluoromethyl group, a dioxaborolane moiety, and a formimidamide group in a single molecule is unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the presence of these functional groups.
Propriétés
Formule moléculaire |
C15H22BF2N3O2 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
N'-[4-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H22BF2N3O2/c1-14(2)15(3,4)23-16(22-14)11-8-19-12(20-9-21(5)6)7-10(11)13(17)18/h7-9,13H,1-6H3 |
Clé InChI |
IEYABOYVBLVFGY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)F)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


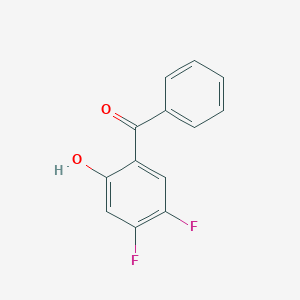
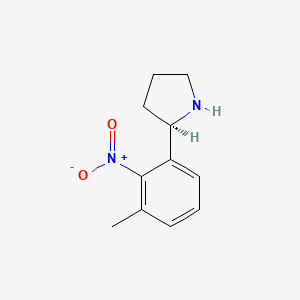
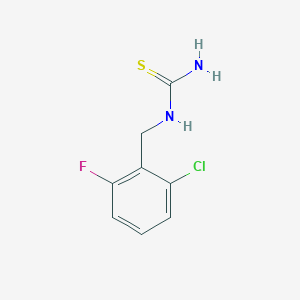
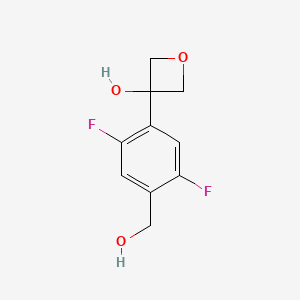
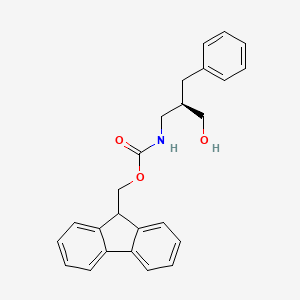

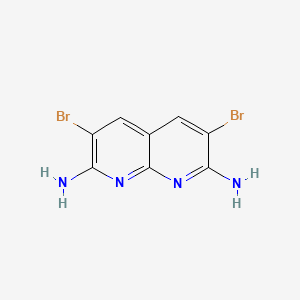
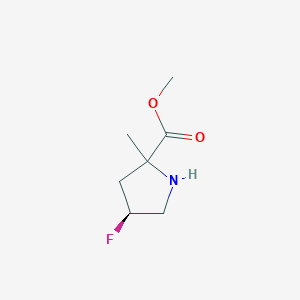
![Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-](/img/structure/B12987858.png)

